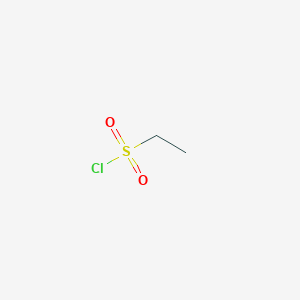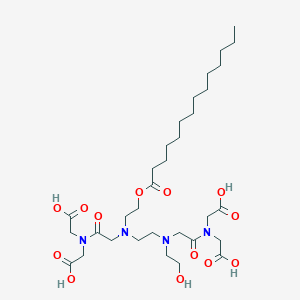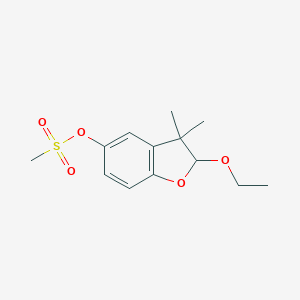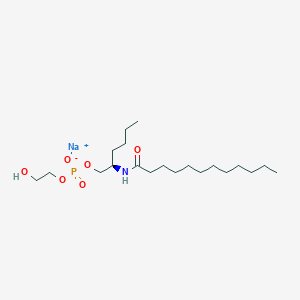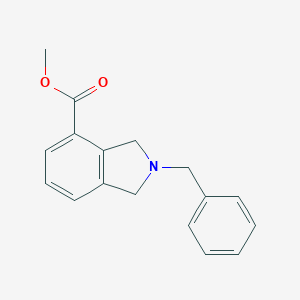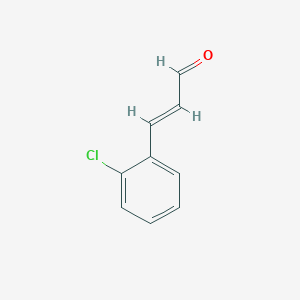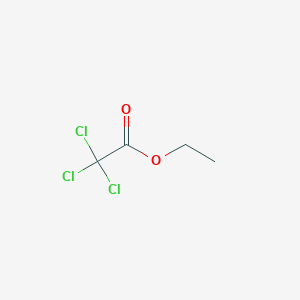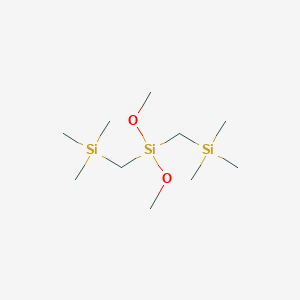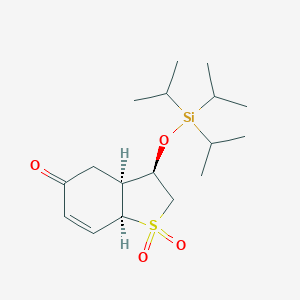
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or proteins that are involved in disease processes.
Efectos Bioquímicos Y Fisiológicos
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. Additionally, it has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide in lab experiments is its potential to provide insights into the mechanisms of various diseases and disorders. Additionally, it has been found to be relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully elucidate its mechanism of action and to investigate its potential applications in the treatment of various diseases and disorders. Finally, studies focusing on the safety and toxicity of this compound are also needed to ensure that it can be used safely in scientific research.
Métodos De Síntesis
The synthesis of 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide involves the reaction of 2,3,3a,7a-tetrahydrobenzo(b)thiophene-5(4H)-one with triisopropylsilyl chloride in the presence of a base such as potassium carbonate. The resulting product is then oxidized with m-chloroperbenzoic acid to obtain the desired compound.
Aplicaciones Científicas De Investigación
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
127486-98-0 |
|---|---|
Nombre del producto |
3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide |
Fórmula molecular |
C17H30O4SSi |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
(3R,3aS,7aS)-1,1-dioxo-3-tri(propan-2-yl)silyloxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one |
InChI |
InChI=1S/C17H30O4SSi/c1-11(2)23(12(3)4,13(5)6)21-16-10-22(19,20)17-8-7-14(18)9-15(16)17/h7-8,11-13,15-17H,9-10H2,1-6H3/t15-,16-,17-/m0/s1 |
Clave InChI |
SRBPDRXRCOFPFO-ULQDDVLXSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)O[C@H]1CS(=O)(=O)[C@@H]2[C@H]1CC(=O)C=C2 |
SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CS(=O)(=O)C2C1CC(=O)C=C2 |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1CS(=O)(=O)C2C1CC(=O)C=C2 |
Sinónimos |
3-triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide 3-TSTBTD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




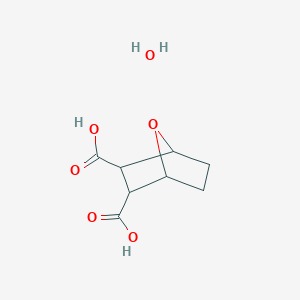
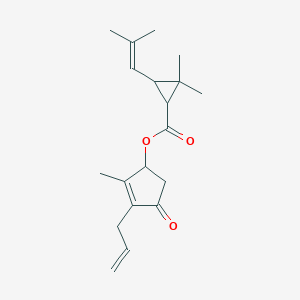
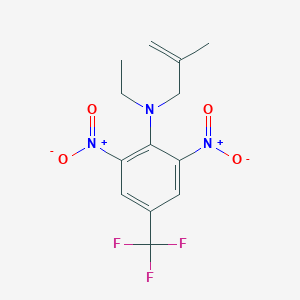
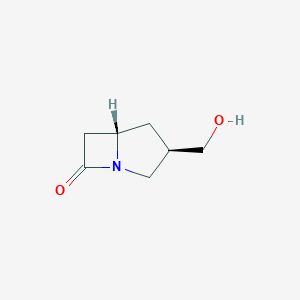
![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
